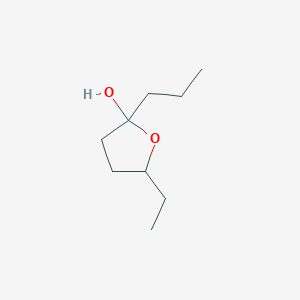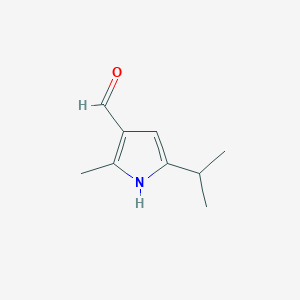
5-Isopropyl-2-methyl-1H-pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopropyl-2-methyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of an isopropyl group at the 5-position, a methyl group at the 2-position, and an aldehyde group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrrole with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting 5-isopropyl-2-methylpyrrole is then subjected to formylation using a reagent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .
化学反应分析
Types of Reactions
5-Isopropyl-2-methyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: 5-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: 5-Isopropyl-2-methyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
5-Isopropyl-2-methyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-Isopropyl-2-methyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
相似化合物的比较
Similar Compounds
1H-Pyrrole-2-carbaldehyde: Lacks the isopropyl and methyl groups, making it less sterically hindered.
5-Methyl-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the isopropyl group.
5-Isopropyl-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the methyl group.
Uniqueness
5-Isopropyl-2-methyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both isopropyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
2-methyl-5-propan-2-yl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-6(2)9-4-8(5-11)7(3)10-9/h4-6,10H,1-3H3 |
InChI 键 |
JUCRIMWBXOAZOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(N1)C(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


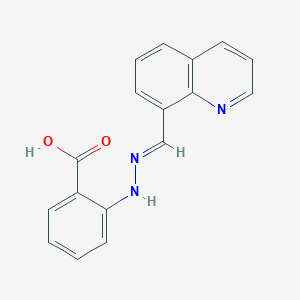
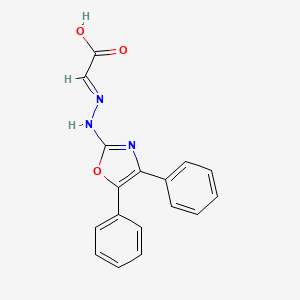
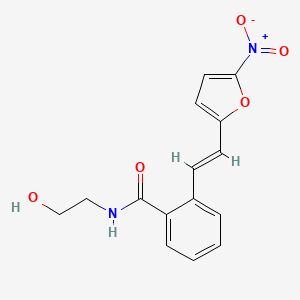

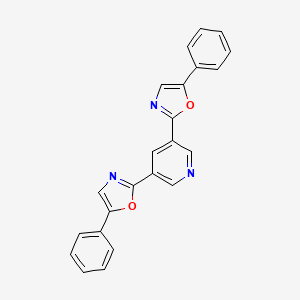
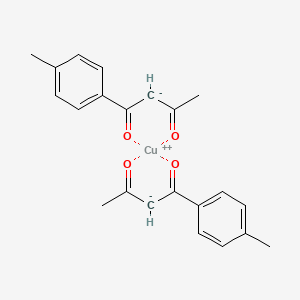
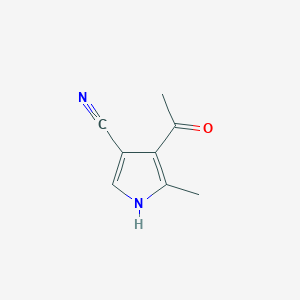


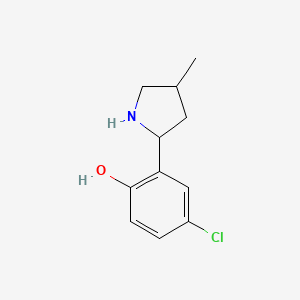
![1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid](/img/structure/B12888114.png)
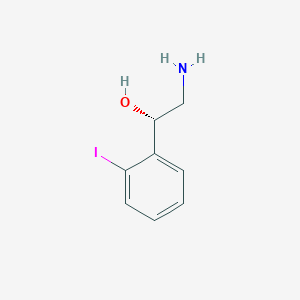
![2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)](/img/structure/B12888135.png)
